HTH-01-015: A Technical Guide to a Selective NUAK1 Inhibitor
HTH-01-015: A Technical Guide to a Selective NUAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of HTH-01-015, a potent and selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5. HTH-01-015 has emerged as a critical chemical probe for elucidating the diverse biological roles of NUAK1, a member of the AMP-activated protein kinase (AMPK) family. This document consolidates key findings on its mechanism of action, in vitro and cellular activity, and selectivity profile. Detailed experimental protocols for assays in which HTH-01-015 has been characterized are provided, alongside visualizations of the NUAK1 signaling pathway and experimental workflows to facilitate its application in research and drug development.
Introduction
NUAK1 is a serine/threonine kinase activated by the tumor suppressor kinase LKB1.[1][2] It is implicated in a multitude of cellular processes, including cell adhesion, migration, proliferation, senescence, and neuronal polarity.[1][3][4] Dysregulation of NUAK1 signaling is associated with various pathologies, including cancer and neurodevelopmental disorders.[5][6] The development of selective inhibitors is paramount to understanding the therapeutic potential of targeting NUAK1. HTH-01-015 was identified as a highly selective inhibitor of NUAK1, demonstrating utility in probing the physiological and pathological functions of this kinase.[1][7]
Chemical and Physical Properties
HTH-01-015 is a synthetic organic compound belonging to the pyrimido-diazepine class.[1][7]
| Property | Value | Reference |
| Chemical Name | 4,5,13-trimethyl-2-((1-(piperidin-4-yl)-1H-pyrazol-4-yl)amino)-5,13-dihydro-6H-naphtho[2,3-e]pyrimido[5,4-b][3][7]diazepin-6-one | [8] |
| Molecular Formula | C26H28N8O | [8] |
| Molecular Weight | 468.57 g/mol | [8] |
| CAS Number | 1613724-42-7 | [8] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) and Ethanol | [2][9] |
Mechanism of Action and Signaling Pathway
HTH-01-015 functions as an ATP-competitive inhibitor of NUAK1.[1] The LKB1 tumor suppressor kinase phosphorylates and activates NUAK1.[5] Once active, NUAK1 phosphorylates downstream substrates, a key one being Myosin Phosphatase Target Subunit 1 (MYPT1) at serine 445 (Ser445).[1][10] This phosphorylation event inhibits the activity of the myosin light chain (MLC) phosphatase complex, thereby influencing cell adhesion and migration.[5][11] HTH-01-015 selectively binds to the ATP-binding pocket of NUAK1, preventing the phosphorylation of its substrates.[1]
Quantitative Data
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 | Assay Conditions | Reference |
| NUAK1 | 100 nM | Assayed with 100 µM ATP | [1][7] |
| NUAK2 | >10,000 nM (>10 µM) | Assayed with 100 µM ATP | [1][7] |
| Panel of 139 other kinases | No significant inhibition | - | [1][8] |
Table 2: Cellular Activity of HTH-01-015
| Cell Line | Assay | Effect | Concentration | Reference |
| HEK-293 | MYPT1 Ser445 Phosphorylation | Inhibition | 3-10 µM (maximal effect) | [7] |
| U2OS | Cell Proliferation | Inhibition (similar to NUAK1 shRNA knockdown) | 10 µM | [1][8] |
| U2OS | 3D Cell Invasion | Inhibition (similar to NUAK1 knockdown) | 10 µM | [1][8] |
| MEFs | Cell Proliferation | Inhibition (similar to NUAK1 knockout) | 10 µM | [1][8] |
| MEFs | Cell Migration (Wound Healing) | Inhibition (similar to NUAK1 knockout) | 10 µM | [1][8] |
| WPMY-1 | Apoptosis | 4.9-fold increase | 10 µM | [12] |
| WPMY-1 | Actin Polymerization | Breakdown of actin filaments | Not specified | [12] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from Banerjee et al. (2014).[1]
-
Reaction Setup: Assays are performed in a 50 µL reaction volume.
-
Components:
-
Purified GST-tagged NUAK1 or other kinases.
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200 µM Sakamototide peptide substrate.
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100 µM [γ-³²P]ATP (~500 c.p.m./pmol).
-
Varying concentrations of HTH-01-015 or DMSO vehicle control.
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Kinase buffer.
-
-
Incubation: The reaction mixture is incubated for 30 minutes at 30°C.
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Termination: 40 µL of the reaction is spotted onto P81 phosphocellulose paper and immediately immersed in 50 mM orthophosphoric acid.
-
Washing: The P81 papers are washed three times with 50 mM orthophosphoric acid, followed by a final rinse in acetone.
-
Quantification: After air-drying, the incorporation of ³²P into the substrate is measured by Cerenkov counting.
-
Data Analysis: IC50 values are calculated using non-linear regression analysis with software such as GraphPad Prism.[1][13]
Western Blot for MYPT1 Phosphorylation
This protocol is based on the methodology described by Banerjee et al. (2014).[7]
-
Cell Treatment: Culture HEK-293 cells and treat with varying concentrations of HTH-01-015 or DMSO for 16 hours.
-
Induction of MYPT1 Phosphorylation: To induce cell detachment and subsequent MYPT1 phosphorylation, replace the medium with an EDTA-based cell dissociation buffer containing the same concentration of HTH-01-015 for 20 minutes.
-
Cell Lysis: Lyse the cells immediately after treatment.
-
Immunoprecipitation (Optional but recommended): Immunoprecipitate endogenous MYPT1 from cell lysates (e.g., using 0.5 mg of total lysate).
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for phospho-MYPT1 (Ser445).
-
Incubate with a primary antibody for total MYPT1 as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
This protocol follows the description in Banerjee et al. (2014).[14]
-
Cell Seeding: Seed U2OS cells (e.g., 2,000 cells/well) or Mouse Embryonic Fibroblasts (MEFs) (e.g., 3,000 cells/well) in 96-well plates.
-
Treatment: Treat the cells with 10 µM HTH-01-015 or DMSO vehicle control. Include NUAK1 knockdown or knockout cells as positive controls.
-
Incubation: Culture the cells for 5 days.
-
Quantification: Measure cell proliferation using a colorimetric assay, such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS).
-
Data Analysis: Compare the absorbance readings of treated cells to control cells to determine the effect on proliferation.
Wound Healing (Cell Migration) Assay
This protocol is based on the methodology described by Banerjee et al. (2014).[14]
-
Cell Culture: Grow MEFs to confluence in a culture plate.
-
Creating the Wound: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing 10 µM HTH-01-015 or DMSO.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 2 hours for 15-20 hours) using a microscope.
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
3D Matrigel Transwell Invasion Assay
This protocol is adapted from the methods used by Banerjee et al. (2014).[9]
-
Chamber Preparation: Use a Matrigel-coated invasion chamber (e.g., from BD Biosciences).
-
Cell Preparation: Serum-starve U2OS cells for 2 hours, then detach them.
-
Seeding: Resuspend cells (e.g., 2.5 x 10⁵ cells) in serum-free medium containing 1% BSA and add them to the upper chamber. Include 10 µM HTH-01-015 or DMSO in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the chambers for 16 hours at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Remove non-invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have invaded to the lower surface of the membrane.
-
Count the number of invaded cells in several microscopic fields to quantify invasion.
-
Selectivity Profile
HTH-01-015 exhibits remarkable selectivity for NUAK1. In a kinase panel of 140 different kinases, including 10 members of the AMPK family, HTH-01-015 showed no significant inhibition at a concentration of 1 µM.[1][13] It is over 100-fold more selective for NUAK1 than for the closely related NUAK2.[9] This high degree of selectivity makes HTH-01-015 an excellent tool for specifically interrogating the function of NUAK1 in various biological systems.
Synthesis
The chemical synthesis of HTH-01-015 has been described by Banerjee et al. (2014).[7][14] It was derived from the optimization of LRRK2-IN-1 and related pyrimido-diazepine compounds that were found to have weak inhibitory effects on NUAK1.[7][14] The detailed synthesis scheme is available in the supplementary information of the primary publication.[7]
In Vivo Data
As of the latest available information, there is no publicly accessible in vivo pharmacokinetic or efficacy data for HTH-01-015.[6] While formulations for in vivo use have been proposed, further studies are required to characterize its properties in animal models.[3][9]
Conclusion
HTH-01-015 is a potent, selective, and cell-permeable inhibitor of NUAK1. Its well-characterized in vitro and cellular activities, combined with its high selectivity, establish it as an invaluable chemical probe for dissecting the roles of NUAK1 in health and disease. This guide provides the necessary technical information and protocols to enable researchers to effectively utilize HTH-01-015 in their studies, paving the way for new discoveries in NUAK1 biology and the potential development of novel therapeutics.
References
- 1. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTH-01-015 | AMPK | TargetMol [targetmol.com]
- 3. HTH-01-015 | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy HTH-01-015 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. dash.harvard.edu [dash.harvard.edu]
